molecular formula C12H23NO4 B558254 Boc-Beta-T-Butyl-L-Alanine CAS No. 79777-82-5

Boc-Beta-T-Butyl-L-Alanine

Cat. No. B558254
CAS RN: 79777-82-5
M. Wt: 245,32 g/mole
InChI Key: PUQVQDMFCAGQQB-QMMMGPOBSA-N
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Description

Boc-beta-t-butyl-L-alanine (Boc-TBA) is an amino acid derivative that is commonly used in organic synthesis and in the preparation of peptides, proteins and other biopolymers-based compounds. Boc-TBA is a derivative of the naturally occurring amino acid L-alanine, and it is produced by a base-catalyzed reaction of t-butyl bromide and L-alanine. This reaction results in the formation of a Boc-protected alanine, which can be used in a variety of applications in the laboratory and in industry.

Scientific Research Applications

Peptide Synthesis

Boc-Beta-T-Butyl-L-Alanine: is widely used in the field of peptide synthesis. The Boc group serves as a protective group for amino functions during the synthesis process . It allows for the selective formation and cleavage of peptide bonds under mild acidic conditions, which is crucial for synthesizing multifunctional peptides without affecting other sensitive functional groups in the molecule .

Dual Protection of Amino Functions

The compound is involved in the dual protection of amino functions, which is essential when synthesizing complex molecules with multiple functional groups. This dual protection strategy helps in preventing unwanted reactions and simplifies the deprotection steps, making the synthesis process more efficient .

Biotechnological Production of β-Alanine

Boc-Beta-T-Butyl-L-Alanine: plays a role in the biotechnological production of β-alanine, a non-proteinogenic amino acid with various physiological functions. β-alanine is a precursor to several industrial chemicals used in medicine, feed, food, and environmental applications .

Synthesis of Pantothenic Acid

This compound is used as a precursor in the synthesis of pantothenic acid (vitamin B5), which is a component of coenzyme A and acyl carrier protein. These are indispensable intermediates in various metabolic pathways, including the synthesis and oxidation of fatty acids .

Solid Phase Peptide Synthesis

In solid phase peptide synthesis, Boc-Beta-T-Butyl-L-Alanine is used for the temporary protection of the α-amino group. This method is particularly important for the synthesis of long and complex peptides, as it allows for the sequential addition of amino acids to the growing peptide chain .

Medicinal Chemistry

The compound finds applications in medicinal chemistry for the synthesis of various pharmaceuticals. Its protected amino group is a key feature that enables the introduction of this unit into larger drug molecules, often improving their stability and bioavailability .

Mechanism of Action

Target of Action

Boc-Beta-T-Butyl-L-Alanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, is primarily used as a protective group for amines in the synthesis of peptides and other amino acids . The compound’s primary targets are the amino functions in these molecules .

Mode of Action

The compound acts by protecting the amino functions in the synthesis of multifunctional targets . This protection is achieved through the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . This derivative is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . It is involved in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides and other amino acids, suggesting that its bioavailability and pharmacokinetics would be largely dependent on the specific context of its use .

Result of Action

The result of the compound’s action is the formation of Boc-protected amines and amino acids, which are crucial in the synthesis of peptides and other amino acids . These Boc-derivatives are stable and can accommodate two such groups .

Action Environment

The efficacy and stability of Boc-Beta-T-Butyl-L-Alanine are influenced by the conditions under which the reactions take place. For instance, the compound has been shown to be more efficient and versatile when used in flow microreactor systems compared to batch processes .

properties

IUPAC Name

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVQDMFCAGQQB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Beta-T-Butyl-L-Alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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